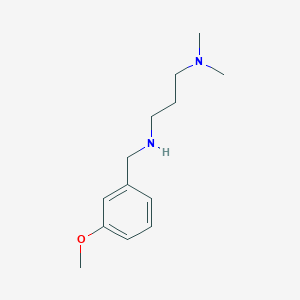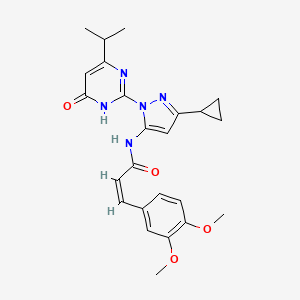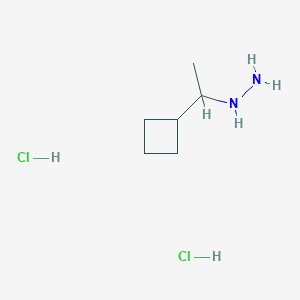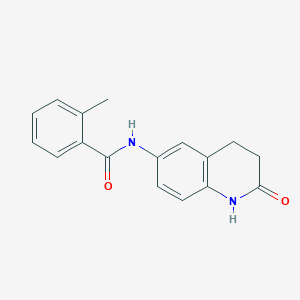![molecular formula C16H10ClN3OS3 B2577332 3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-25-6](/img/structure/B2577332.png)
3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode .Molecular Structure Analysis
The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis
The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the chemical reactions of the compound .Physical And Chemical Properties Analysis
The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound .Applications De Recherche Scientifique
1. Suzuki–Miyaura Coupling Reagent The compound could potentially be used as a reagent in Suzuki–Miyaura coupling reactions. This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Synthesis of Indole Derivatives The compound could be used in the synthesis of indole derivatives. Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
3. Oncogenic Driver Inhibitor The compound could potentially be used as an oncogenic driver inhibitor. Overexpression of c-Met has been validated as an oncogenic driver in tumorigenesis, especially in the development of invasive and metastatic phenotypes, such as NSCLC, hepatocellular carcinoma (HCC), and gastric cancer (GC) .
4. Anticancer Agent The compound could potentially be used as an anticancer agent. A series of novel thiazolo [4,5-d]pyrimidin-7 (6H)-ones were designed, synthesized, and evaluated as anticancer agents .
5. Antimicrobial Agent The compound could potentially be used as an antimicrobial agent. New series of novel functionalized 1,3,4-thiadiazoles, 1,3-thiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines containing pyrazole moieties were synthesized using hydrazonoyl halides as precursors and evaluated for their in vitro antibacterial, and antifungal activities .
6. Neutron Spin Filters The compound could potentially be used in the development of neutron spin filters (NSFs). Polarized 3He neutron spin filters can be used as a vital tool for neutron polarization production and analysis. The China Spallation Neutron Source (CSNS), as one of the major neutron facilities in China, has committed resources to the development of a polarized 3He NSF program to support its growing polarized neutron research .
Mécanisme D'action
The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol-7-yl moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.
Propriétés
IUPAC Name |
3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSNQIFTVVUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine](/img/structure/B2577250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2577251.png)
![2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2577252.png)


![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)


![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)


